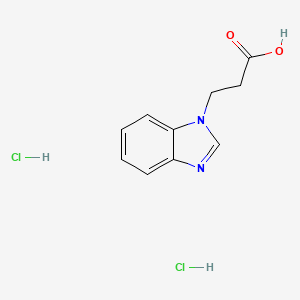
3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to various benzimidazole derivatives that have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through different methods. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, was synthesized and characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectra . Another derivative, 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, was prepared in four steps and used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation . Additionally, hydroxamic acid derivatives of benzimidazole were synthesized using the Phillips method .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined by X-ray diffraction, and the structure was further characterized by mass, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, the crystal structure of another derivative was confirmed through single-crystal X-ray diffraction analysis, and the results were in accordance with DFT calculations and Hirshfeld surface analysis .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. The compound 3-(1H-benzimidazole-2)propanoic acid reacted with aromatic aldehydes to produce lactam and acid derivatives . Another derivative underwent a reaction with trichloroacetic acid under microwave irradiation to yield a product confirmed by IR, 1H-NMR, 13C-NMR, MS, and CHN analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their structure. For instance, the synthesized ionic liquid showed efficient catalytic properties for the synthesis of tetrahydropyridine . The hydroxamic acid derivatives of benzimidazole exhibited antibacterial and antifungal activities . Moreover, some derivatives showed choleretic activity, which was sometimes superior to that of the model compound .
Relevant Case Studies
Several case studies highlight the potential applications of benzimidazole derivatives. For example, the antibacterial and antifungal activities of hydroxamic acid derivatives were investigated using the agar dilution technique, showing considerable activity against Candida albicans and Candida tropicalis . Another study found that certain lactam derivatives of 3-(1H-benzimidazole-2)propanoic acid possessed analgetic properties . Additionally, the choleretic activity of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was evaluated, demonstrating general choleretic activity .
Scientific Research Applications
Synthesis Applications
3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a closely related compound, plays a key role in novel synthetic pathways. It has been used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). This demonstrates its utility in diversifying benzimidazole derivatives through efficient synthetic strategies.
Antimicrobial Activity
Benzimidazole derivatives, including those related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, exhibit significant antimicrobial properties. Specifically, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has shown potent activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Molecular Structure Analysis
The structural characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, which shares a structural motif with 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, has been thoroughly investigated. X-ray diffraction analysis has provided insight into its crystal structure, supporting the understanding of molecular arrangements and potential interactions in solid states (Tavman & Sayil, 2013).
Immunotropic Activity
Research on (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles has explored their immunotropic properties. These compounds, developed from structures related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, demonstrate the potential for benzimidazole derivatives in modulating immune responses, indicating their relevance in designing new immunotherapeutic agents (Khaliullin, Alekhin, Klen, Ryabchinskaya, Kataev, & Bogdanova, 2004).
properties
IUPAC Name |
3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRIQKHGDWLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)
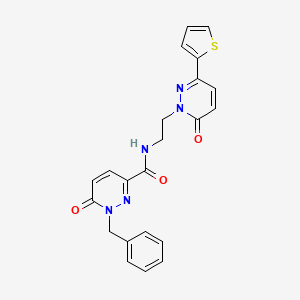
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)
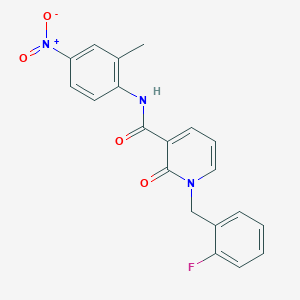
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)
![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)
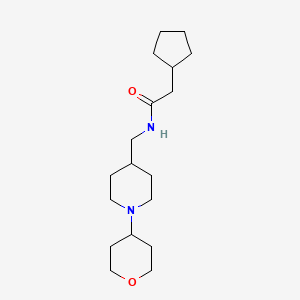
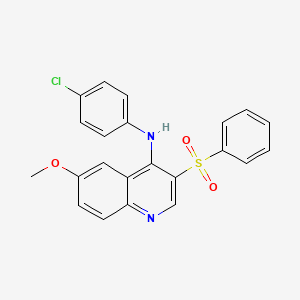
![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)
![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)